molecular formula C20H18F3N3O2S B15023215 3-(4-Furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-N-(1-phenyl-ethyl)-propionamide

3-(4-Furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-N-(1-phenyl-ethyl)-propionamide

Cat. No.: B15023215
M. Wt: 421.4 g/mol
InChI Key: CQMNUARFKAHIIN-UHFFFAOYSA-N
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Description

3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-phenylethyl)propanamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a trifluoromethyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-phenylethyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and trifluoromethyl-pyrimidine intermediates. These intermediates are then subjected to a thiolation reaction to introduce the sulfanyl group. The final step involves the amidation reaction with N-(1-phenylethyl)propanamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-phenylethyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol.

    Substitution: The furan ring and pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-phenylethyl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-phenylethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    N-[3-(Aminomethyl)phenyl]-N,N-dimethylamine: A compound with a similar amine functional group.

Uniqueness

3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-phenylethyl)propanamide is unique due to its combination of a furan ring, trifluoromethyl group, and pyrimidine ring, which confer distinct chemical and biological properties not found in similar compounds.

This detailed article provides a comprehensive overview of 3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-phenylethyl)propanamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H18F3N3O2S

Molecular Weight

421.4 g/mol

IUPAC Name

3-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(1-phenylethyl)propanamide

InChI

InChI=1S/C20H18F3N3O2S/c1-13(14-6-3-2-4-7-14)24-18(27)9-11-29-19-25-15(16-8-5-10-28-16)12-17(26-19)20(21,22)23/h2-8,10,12-13H,9,11H2,1H3,(H,24,27)

InChI Key

CQMNUARFKAHIIN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3

Origin of Product

United States

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